1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
Description
Chemical Structure: This compound features a cyclopropane ring directly attached to a piperidine moiety, with the piperidine nitrogen protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid group on the cyclopropane enhances its reactivity, making it a versatile building block in peptide and organic synthesis .
Molecular Formula: C₂₄H₂₅NO₄ Molar Mass: 391.46 g/mol CAS Number: 2219379-46-9 Key Applications:
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24(11-12-24)16-9-13-25(14-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNCDZZZCKTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid, also known by its CAS number 2219379-46-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 391.46 g/mol. The structure includes a piperidine ring and a cyclopropane carboxylic acid moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structural features have shown various pharmacological effects. These include:
- Antimicrobial Activity : Compounds with piperidine and cyclopropane structures have been investigated for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains.
- Antioxidant Properties : Some studies suggest that compounds with similar frameworks may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells.
In Vitro Studies
Research has indicated that derivatives of similar compounds can inhibit specific enzymes linked to disease pathways. For example, studies on related piperidine derivatives have demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is implicated in several diseases including cancer and autoimmune disorders .
Case Studies
- Antiviral Activity : A study focused on piperidine derivatives showed promising results in inhibiting viral replication in cell-based assays. This suggests potential applications in antiviral drug development.
- Anticancer Potential : Some analogs have been tested for their cytotoxic effects on cancer cell lines, indicating that modifications to the piperidine or cyclopropane structures could enhance their efficacy as anticancer agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO4 |
| Molecular Weight | 391.46 g/mol |
| CAS Number | 2219379-46-9 |
| Structural Features | Piperidine, Cyclopropane |
| Biological Activity | Related Compounds |
|---|---|
| Antimicrobial | Piperidine derivatives |
| Antioxidant | Similar structural analogs |
| Antiviral | Piperidine-based compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related Fmoc-protected piperidine derivatives, focusing on molecular features, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Reactivity: The cyclopropane ring in the target compound introduces significant steric hindrance compared to linear chains (e.g., propanoic acid in ), which can slow down reaction kinetics but improve metabolic stability in therapeutic peptides . The oxazole derivative () exhibits enhanced aromaticity, favoring π-π stacking in drug-receptor interactions.
Stereochemical Considerations :
- The (S)-configured piperidine-2-carboxylic acid () is critical for chiral specificity in bioactive peptides, whereas the target compound’s piperidine-4-yl substitution offers conformational flexibility .
Applications in Drug Discovery: The propanoic acid analog () is utilized in synthesizing piperidine-containing anticancer agents due to its balance of hydrophobicity and carboxylic acid reactivity. FMOC-AMCP-OH () is preferred for introducing cyclopropane constraints without direct piperidine linkage, enabling unique peptide topologies.
Physicochemical Properties :
- Solubility : The oxazole derivative () has lower aqueous solubility due to its aromatic ring, while the target compound’s cyclopropane enhances lipophilicity, favoring membrane permeability .
- Thermal Stability : The tert-butyl peroxide derivative () of a related Fmoc-piperidine compound decomposes at 160°C, suggesting similar thermal sensitivity for the target compound .
Safety and Handling: Limited toxicity data exist for most compounds, but general precautions (e.g., avoiding skin contact, using ventilation) are advised for Fmoc-protected acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
